molecular formula C9H6BrClF3NO B2683394 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 2003-05-6

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B2683394
CAS RN: 2003-05-6
M. Wt: 316.5
InChI Key: KXMLPVSRXDGMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H6BrClF3NO and a molecular weight of 316.50 .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide” can be represented by the InChI code: 1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.50 . It has a predicted boiling point of 346.6±42.0 °C and a predicted density of 1.666±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Supramolecular Assembly and Crystal Engineering

Research on related chloro- and bromo-phenyl derivatives, such as those explored by Hazra et al. (2014), indicates that compounds with halogen atoms like bromine and chlorine can engage in weak interactions facilitating the formation of three-dimensional supramolecular architectures. These findings suggest potential applications of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide in crystal engineering and the design of novel materials with specific structural properties (Hazra et al., 2014).

Pharmaceutical Chemistry and Drug Design

The study of structurally similar compounds, as reported by Boechat et al. (2011), involved the analysis of intermolecular interactions that generate three-dimensional arrays. These interactions are crucial in pharmaceutical chemistry for the design and synthesis of drug molecules with desired properties and activities (Boechat et al., 2011).

Organic Synthesis and Chemical Transformations

Fadda et al. (2010) explored the synthesis of novel derivatives with potential biological interest. The methodologies developed for creating these derivatives could be applicable to the synthesis and functionalization of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, enabling its use in various organic synthesis applications and the development of compounds with potential biological activities (Fadda et al., 2010).

Material Science and Chemistry

Jordan and Markwell's research (1978) on the anomalous halogenation of related acetamide derivatives highlights the chemical reactivity of such compounds under different conditions. This reactivity can be leveraged in material science and chemistry for the synthesis of materials with specific functionalities (Jordan & Markwell, 1978).

properties

IUPAC Name

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-4-8(16)15-7-3-5(9(12,13)14)1-2-6(7)11/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMLPVSRXDGMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.